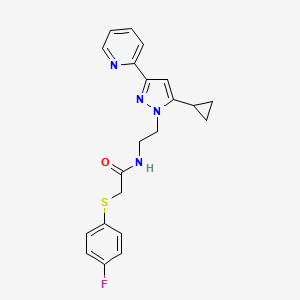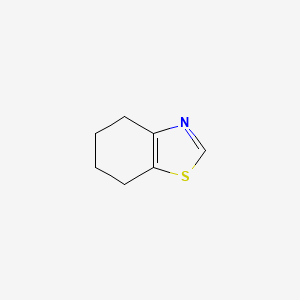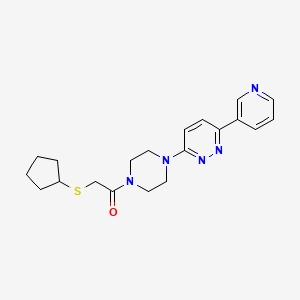
5-Hydrazino-2-phenylpyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazino-2-phenylpyridine hydrochloride is a chemical compound with the molecular formula C11H10N4·HCl. It is a white to off-white crystalline powder that is soluble in water and ethanol. This compound has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 5-Hydrazino-2-phenylpyridine hydrochloride is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. It has been shown to inhibit the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. It has also been found to inhibit the activation of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
5-Hydrazino-2-phenylpyridine hydrochloride has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Hydrazino-2-phenylpyridine hydrochloride in lab experiments is its broad range of potential applications. It has been found to be effective against various types of cancer, viruses, and bacteria, making it a versatile compound for research. Additionally, it is relatively easy to synthesize and isolate, with a high yield of around 70-80%.
One limitation of using 5-Hydrazino-2-phenylpyridine hydrochloride in lab experiments is its potential toxicity. It has been found to be cytotoxic (toxic to cells) at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-Hydrazino-2-phenylpyridine hydrochloride. One area of interest is its potential as a therapeutic agent for viral infections, particularly the hepatitis C virus. Another area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which can inform its use in future experiments and potential clinical applications.
Conclusion
In conclusion, 5-Hydrazino-2-phenylpyridine hydrochloride is a versatile compound with potential applications in various fields of research. Its synthesis method is relatively simple, and it has been found to have anticancer, antiviral, and antibacterial properties. Its mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. While it has potential advantages for lab experiments, its potential toxicity and mechanism of action limitations should be considered. Further research is needed to fully understand its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 5-Hydrazino-2-phenylpyridine hydrochloride involves the reaction of 2-phenylpyridine with hydrazine hydrate in the presence of hydrochloric acid. The product is then isolated by filtration and recrystallization. The yield of this reaction is typically around 70-80%.
Applications De Recherche Scientifique
5-Hydrazino-2-phenylpyridine hydrochloride has been studied for its potential as a therapeutic agent for various diseases. It has been found to have anticancer, antiviral, and antibacterial properties. In particular, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to be effective against the hepatitis C virus and the bacteria Staphylococcus aureus.
Propriétés
IUPAC Name |
(6-phenylpyridin-3-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-14-10-6-7-11(13-8-10)9-4-2-1-3-5-9;/h1-8,14H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGGHASHXCXBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydrazino-2-phenylpyridine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778939.png)
![1-(3,5-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2778940.png)
![7-(hydroxymethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2778942.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2778943.png)



![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2778948.png)


![5-chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide](/img/structure/B2778954.png)
![1-cyclohexyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2778955.png)

